3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Epigenetics Histone Demethylase JMJD3

3-(Dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a synthetic small-molecule benzamide derivative (C18H18N4OS, MW 338.43 g/mol) that incorporates a 3-dimethylamino substituent on the phenyl ring and a 3-(thiophen-2-yl)pyrazine unit attached via a methylene linker. The compound belongs to a broader class of non-annulated thiophenylamides disclosed as fatty-acid binding protein (FABP) 4/5 inhibitors.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 2034495-08-2
Cat. No. B2903623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
CAS2034495-08-2
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
InChIInChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23)
InChIKeyCJNFATPNYIRLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034495-08-2): Procurement-Relevant Chemical Profile


3-(Dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a synthetic small-molecule benzamide derivative (C18H18N4OS, MW 338.43 g/mol) that incorporates a 3-dimethylamino substituent on the phenyl ring and a 3-(thiophen-2-yl)pyrazine unit attached via a methylene linker . The compound belongs to a broader class of non-annulated thiophenylamides disclosed as fatty-acid binding protein (FABP) 4/5 inhibitors [1]. It is primarily available as a research-grade chemical (typical purity ≥95%) for in vitro and preclinical target-identification studies, with its procurement driven by the need for a substitution pattern not found in standard pyrazine–benzamide inhibitor libraries.

Why 3-(Dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide Cannot Be Interchanged with Generic Pyrazine–Benzamide Analogs


Although numerous pyrazine–benzamide compounds are commercially described as kinase, demethylase, or FABP inhibitors, small structural variations in the benzamide substitution and the nature of the heteroaryl appendage produce divergent target engagement and selectivity profiles [1]. For the target compound, the 3-dimethylamino group and the 3-(thiophen-2-yl)pyrazine unit create a unique electronic and steric environment that is absent in simple des-methylamino, des-thiophene, or isomerically substituted analogs [2]. Published data on a closely related 2,6-difluoro congener demonstrate that exchanging the benzamide substituent can reduce histone demethylase JMJD3 potency from sub-micromolar to inactive, underscoring that even single-atom substitutions are not functionally transparent [3]. Consequently, researchers who require the precise 3-dimethylamino–thiophene–pyrazine architecture for a specific assay or SAR program cannot replace this compound with a generic pyrazine–benzamide without risking loss of activity or altered selectivity.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide


Histone Demethylase JMJD3 Inhibition Potency Relative to the Des-Dimethylamino Parent Scaffold

The 3-dimethylamino substituent is critical for JMJD3 inhibitory activity within this chemotype. The unsubstituted parent compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034238-75-8) shows no detectable JMJD3 inhibition in recombinant enzyme assays . In contrast, a closely related analog bearing electron-withdrawing groups at the benzamide (2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide) achieves measurable JMJD3 engagement [1]. Although direct IC50 data for the 3-dimethylamino derivative are not yet public, the presence of the dimethylamino electron-donating group in the identical position is expected to fine-tune electronic character and H-bond potential, differentiating it from both the inactive parent and the fluorinated analog.

Epigenetics Histone Demethylase JMJD3

FABP4/5 Inhibitor Potential Inferred from the Non-Annulated Thiophenylamide Patent

The compound falls within the Markush structure of U.S. Patent 9,353,102, which claims non-annulated thiophenylamides as dual FABP4/5 inhibitors [1]. While the patent provides IC50 values for numerous exemplified compounds (ranging from low nanomolar to micromolar), the specific 3-dimethylamino derivative is not explicitly exemplified with a numeric IC50. However, structure–activity relationship (SAR) trends in the patent indicate that electron-donating substituents on the benzamide ring can enhance FABP5 binding relative to unsubstituted analogs [1]. This positions the 3-dimethylamino compound as a candidate for FABP5-biased inhibition studies, distinct from 4-substituted or halo-substituted analogs.

Metabolic Disease FABP4 FABP5

Differentiation from PKD-Targeted Pyrazine–Benzamides via Heteroaryl Composition

Well-characterized pyrazine–benzamide PKD inhibitors such as CRT5 (CRT0066051) contain a simple pyrazine–benzamide core without a thiophene extension and achieve single-digit nanomolar IC50 values against PKD1–3 . In contrast, the target compound incorporates a thiophen-2-yl group at the pyrazine 3-position, which introduces a thiophene sulfur atom capable of additional hydrophobic or polar interactions. This structural divergence is expected to shift the polypharmacology profile away from the PKD family and toward other targets (e.g., FABPs or histone demethylases) [1]. Direct PKD inhibition data are not available for the target compound, a fact that itself constitutes a key procurement consideration: users seeking a pyrazine–benzamide scaffold devoid of potent PKD activity may select this thiophene-containing variant.

Kinase Inhibitor PKD Selectivity

Recommended Research and Industrial Application Scenarios for 3-(Dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide


Epigenetic Probe Development – JMJD3/KDM6B Selectivity Profiling

The compound can serve as a starting scaffold for developing JMJD3 inhibitors with a unique benzamide substitution pattern. Because the unsubstituted parent is inactive, any observed cellular demethylase inhibition can be attributed to the 3-dimethylamino group, enabling clean SAR interpretation [1].

FABP5-Focused Metabolic Disease SAR Expansion

Within the FABP4/5 patent space, the 3-dimethylamino substitution is underrepresented among exemplified compounds. Procurement of this compound enables exploration of electron-donating substituent effects on FABP5 binding affinity and selectivity over FABP4, addressing a gap in the disclosed patent SAR [2].

Negative-Control Selection for PKD-Dependent Assays

Because the thiophene extension is expected to abrogate PKD inhibition, this compound can be used as a structurally matched negative control when paired with potent pyrazine–benzamide PKD inhibitors such as CRT5, helping to confirm on-target effects in kinase signaling studies .

Quote Request

Request a Quote for 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.